molecular formula C22H23F3N4O3 B11511672 octahydro-2H-quinolizin-1-ylmethyl 5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

octahydro-2H-quinolizin-1-ylmethyl 5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B11511672
M. Wt: 448.4 g/mol
InChI Key: QHHDQUUKSRBBNM-UHFFFAOYSA-N
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Description

(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL 5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinolizine ring, a furan ring, and a trifluoromethyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL 5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLATE typically involves multiple steps, including the formation of the quinolizine ring, the introduction of the furan ring, and the addition of the trifluoromethyl group. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL 5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL 5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL 5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinolizine Derivatives: Compounds with similar quinolizine ring structures.

    Furan Derivatives: Compounds containing furan rings.

    Trifluoromethyl Compounds: Compounds with trifluoromethyl groups.

Uniqueness

(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL 5-(FURAN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXYLATE is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H23F3N4O3

Molecular Weight

448.4 g/mol

IUPAC Name

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl 5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C22H23F3N4O3/c23-22(24,25)19-11-15(18-7-4-10-31-18)26-20-12-16(27-29(19)20)21(30)32-13-14-5-3-9-28-8-2-1-6-17(14)28/h4,7,10-12,14,17H,1-3,5-6,8-9,13H2

InChI Key

QHHDQUUKSRBBNM-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCCC(C2C1)COC(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=CO5)C(F)(F)F

Origin of Product

United States

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